delta-Aminovalerate
Description
Nomenclature and Classification in Academic Literature
Delta-Aminovalerate is identified by several synonyms in scientific literature, which reflects its simple chemical structure. The most common names include 5-aminovaleric acid and 5-aminopentanoic acid. nih.goviarc.fr According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 5-aminopentanoic acid. lmdb.ca Its unique Chemical Abstracts Service (CAS) registry number is 660-88-8. iarc.fr
Chemically, this compound is classified as a delta-amino acid. lmdb.cadrugbank.com This classification indicates the presence of an amino group (-NH2) on the fifth carbon (the delta-carbon) of the pentanoic acid backbone. nih.govdrugbank.com It is also categorized as an omega-amino fatty acid and a straight-chain fatty acid. nih.goviarc.frhmdb.ca In its protonated form, it is a conjugate acid of a 5-aminopentanoate. nih.gov
| Identifier Type | Identifier |
| Common Name | This compound |
| Synonyms | 5-Aminovaleric acid, 5-Aminopentanoic acid |
| IUPAC Name | 5-aminopentanoic acid lmdb.ca |
| CAS Number | 660-88-8 iarc.fr |
| Chemical Formula | C5H11NO2 nih.gov |
| Molecular Weight | 117.15 g/mol nih.gov |
Occurrence and Distribution Across Biological Domains
This compound is distributed across various life forms, where it participates in specific metabolic processes.
In prokaryotes, this compound is a key intermediate in the catabolism of the amino acid lysine (B10760008). nih.govnih.gov In bacteria such as Pseudomonas putida, the degradation of L-lysine proceeds obligatorily through delta-aminovaleramide to form this compound, which is then converted to glutaric semialdehyde and subsequently glutarate. nih.govebi.ac.uk The enzyme responsible for the conversion of this compound, 5-aminovalerate transaminase, is crucial in this pathway and has been identified in various bacteria, including P. putida and Escherichia coli. nih.govwikipedia.orggoogle.com
Metabolic engineering has enabled the production of this compound in recombinant E. coli strains. nih.gov By expressing genes from P. putida (davA and davB, encoding delta-aminovaleramidase and lysine 2-monooxygenase, respectively), these engineered strains can convert L-lysine into this compound. nih.gov Furthermore, some anaerobic bacteria, like certain Clostridium species, can produce this compound from the amino acids proline and arginine through a process known as the Stickland reaction. asm.orgsochob.cl Proline is directly reduced to this compound by proline reductase. sochob.cl
This compound has been identified as a metabolite in several eukaryotic organisms, including the common water flea, Daphnia pulex, and Daphnia magna. nih.govebi.ac.uk The presence of genes related to its metabolism suggests a functional role in these organisms. For instance, the gene for 4-aminobutyrate aminotransferase (ABAT), an enzyme capable of metabolizing this compound, is found in Daphnia pulex. genecards.org Similarly, genes for D-amino acid oxidase (DAO), which is involved in pathways metabolizing D-amino acids, are also present in this species. genecards.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10NO2- |
|---|---|
Molecular Weight |
116.14 g/mol |
IUPAC Name |
5-aminopentanoate |
InChI |
InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)/p-1 |
InChI Key |
JJMDCOVWQOJGCB-UHFFFAOYSA-M |
Canonical SMILES |
C(CCN)CC(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Delta Aminovalerate
Lysine (B10760008) Catabolism Pathways to delta-Aminovalerate
The degradation of L-lysine is a fundamental metabolic process in many microorganisms, and several distinct pathways have been identified that converge on the production of this compound. These pathways involve a series of enzymatic reactions that modify the lysine molecule, ultimately leading to the formation of this C5 amino acid. In organisms like Pseudomonas putida, L-lysine catabolism is a key process for utilizing it as a carbon and nitrogen source, with this compound being a central metabolite. nih.govnih.govresearchgate.net
L-Lysine 2-Monooxygenase (DavB) and delta-Aminovaleramidase (DavA) Pathway
A well-characterized and direct route to this compound from L-lysine involves the sequential action of two enzymes: L-lysine 2-monooxygenase (DavB) and delta-aminovaleramidase (DavA). google.comresearchgate.net This pathway is naturally found in bacteria such as Pseudomonas putida. nih.govresearchgate.net
The first step is the oxidation of L-lysine by L-lysine 2-monooxygenase (DavB) , which incorporates one molecule of oxygen to form 5-aminovaleramide. google.comnih.gov Subsequently, delta-aminovaleramidase (DavA) hydrolyzes the amide bond of 5-aminovaleramide to produce this compound and ammonia. nih.govgoogle.comnih.gov
This two-enzyme system has been extensively utilized in metabolic engineering to produce this compound in host organisms like Escherichia coli and Corynebacterium glutamicum. google.comnih.govnih.gov For instance, recombinant E. coli expressing the davA and davB genes from P. putida have successfully produced this compound from L-lysine. nih.gov In a study using purified DavB and DavA from P. putida KT2440, 20.8 g/L of this compound was produced from 30 g/L of L-lysine within 12 hours under optimal conditions. nih.gov
Table 1: Research Findings on the DavB and DavA Pathway for this compound Production
| Organism | Engineering Strategy | Substrate | This compound Titer | Reference |
|---|---|---|---|---|
| Escherichia coli WL3110 | Expression of P. putida davA and davB | 10 g/L L-lysine | 3.6 g/L | nih.gov |
| Corynebacterium glutamicum | Optimized expression of codon-optimized davA and davB; deletion of gabT | Glucose | 33.1 g/L | nih.gov |
| Corynebacterium glutamicum AVA-7 | Genome-based expression of davBA from P. putida, reduced by-product formation | Glucose | 46.5 g L-1 | nih.gov |
| Cell-free enzymatic system | Purified DavB and DavA from P. putida KT2440 | 30 g/L L-lysine | 20.8 g/L | nih.gov |
| Escherichia coli WL3110 | High-density whole-cell catalyst expressing DavA and DavB | 120 g/L L-lysine | 90.59 g/L | nih.gov |
L-Lysine alpha-Oxidase (RaiP) Pathway
An alternative enzymatic route for the conversion of L-lysine to this compound utilizes L-lysine alpha-oxidase (RaiP) . researchgate.net This enzyme catalyzes the oxidative deamination of L-lysine at the alpha-carbon, producing 2-keto-6-aminocaproate, ammonia, and hydrogen peroxide. biorxiv.org The intermediate, 2-keto-6-aminocaproate, can then be non-enzymatically or enzymatically converted to this compound. In the absence of catalase, hydrogen peroxide can facilitate the oxidative decarboxylation of 2-keto-6-aminocaproate to yield this compound. researchgate.net
The RaiP enzyme from Scomber japonicus has been expressed in E. coli for the production of this compound. frontiersin.orgresearchgate.net Research has shown that the addition of hydrogen peroxide can influence the product distribution, and co-expression of a catalase can manage the levels of this reactive oxygen species. frontiersin.org One study demonstrated that an engineered E. coli strain expressing RaiP could produce 29.12 g/L of this compound in a fed-batch fermentation process with the addition of ethanol (B145695) and hydrogen peroxide. researchgate.net
Table 2: Kinetic Parameters of L-lysine α-Oxidase (RaiP)
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|---|
| Scomber japonicus | L-lysine | 2.945 | 710.587 | 241292 | biorxiv.org |
| Trichoderma cf. aureoviride Rifai VKM F-4268D | L-lysine | 0.01015 | - | - | nih.govnih.gov |
L-Lysine Decarboxylase (LdcC) to Cadaverine (B124047) Mediated Pathway
A third major pathway for this compound synthesis from L-lysine proceeds through the intermediate cadaverine. google.comresearchgate.net This route is initiated by the decarboxylation of L-lysine.
The first step is catalyzed by L-lysine decarboxylase (LdcC) , a pyridoxal-phosphate dependent enzyme that removes the carboxyl group from L-lysine to produce cadaverine and carbon dioxide. google.comuniprot.org LDCs are found in various bacteria, and their activity can be crucial for acid stress response and polyamine biosynthesis. uniprot.orgnih.govoup.com
Following the formation of cadaverine, a two-step conversion to this compound is carried out by a transaminase and a dehydrogenase. google.comPutrescine transaminase (PatA) , which exhibits activity towards cadaverine, catalyzes the transfer of an amino group from cadaverine to an acceptor molecule, typically an alpha-keto acid like alpha-ketoglutarate (B1197944), to form 5-aminopentanal (B1222117) and an amino acid. google.comnih.govnih.gov
Subsequently, gamma-aminobutyraldehyde dehydrogenase (PatD) oxidizes the aldehyde group of 5-aminopentanal to a carboxyl group, yielding this compound. google.comnih.govnih.gov This pathway has been successfully engineered in Corynebacterium glutamicum by expressing the ldcC, patA, and patD genes from E. coli. google.com
Alternative Synthetic Pathways to this compound
Beyond the primary lysine catabolic routes, alternative biosynthetic strategies for this compound production are being explored, often leveraging metabolic engineering and synthetic biology approaches. These can include the use of alternative feedstocks and novel enzymatic reactions. For example, some microorganisms can produce this compound from arginine via ornithine and proline as intermediates. sochob.cl
Furthermore, the concept of biocatalytic conversion of biomass-derived platform chemicals into value-added products like amino acids is gaining traction. rsc.org This includes the potential to synthesize this compound from renewable, non-food biomass, thereby contributing to a more sustainable bioeconomy. sciencedaily.com The development of whole-cell biocatalysts and cell-free enzymatic systems offers promising avenues for efficient and high-yield production of this compound. nih.govmdpi.com
2-Keto-6-Aminocaproate Mediated Synthesis
One of the established biosynthetic routes for this compound (δ-aminovalerate) proceeds through the intermediate, 2-keto-6-aminocaproate (2K6AC). This pathway is initiated by the action of L-lysine α-oxidase, an enzyme that facilitates the conversion of L-lysine into 2K6AC. biorxiv.org In the subsequent step, 2-keto-6-aminocaproate can undergo spontaneous decarboxylation to yield 5-aminovalerate, particularly in the presence of hydrogen peroxide, a byproduct of the initial oxidation reaction. nih.gov This compound, also known as 6-amino-2-oxohexanoate, is a 2-oxo monocarboxylic acid and an epsilon-amino acid. nih.gov
Research has demonstrated the feasibility of this pathway for the bioproduction of δ-aminovalerate. For instance, the combination of L-lysine α-oxidase from Scomber japonicus, α-ketoacid decarboxylase from Lactococcus lactis, and aldehyde dehydrogenase from Escherichia coli has been successfully utilized for the biosynthesis of δ-aminovalerate from L-lysine in engineered E. coli. biorxiv.org In such systems, the hydrogen peroxide generated by the L-lysine α-oxidase can be managed by the co-expression of catalase. biorxiv.org The spontaneous conversion of 2-keto-6-aminocaproate can also lead to the formation of a cyclic form, Δ1-piperideine-2-carboxylate, a process that is favored in the presence of catalase which removes the hydrogen peroxide. nih.gov
Conversion of 6-Amino-2-Oxohexanoate to 5-Aminopentanoyl-CoA and this compound
Another metabolic route for the synthesis of δ-aminovalerate involves the conversion of 6-amino-2-oxohexanoate. This pathway proceeds through a series of enzymatic reactions. The initial step involves the conversion of lysine to 6-amino-2-oxohexanoate, catalyzed by a transaminase. google.com
Following its formation, 6-amino-2-oxohexanoate is then converted into 5-aminopentanoyl-CoA. This reaction is facilitated by the catalytic action of a ketoacid-CoA ligase. google.com The final step in this specific pathway is the conversion of 5-aminopentanoyl-CoA to δ-aminovalerate (also known as 5-aminopentanoate), a reaction catalyzed by a thioesterase. google.com This biosynthetic pathway has been described in the context of producing 5-aminopentanoate in recombinant microorganisms. google.com
Polyamine Metabolism and this compound
Gamma-Glutamylation Pathway in Polyamine Catabolism (e.g., in Pseudomonas aeruginosa)
In various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, the catabolism of polyamines serves as a crucial source of carbon and nitrogen. A key pathway in this process is the γ-glutamylation pathway, which facilitates the breakdown of diamines. asm.org This pathway is responsible for the conversion of cadaverine into δ-aminovalerate. asm.org The initial step of this pathway involves the γ-glutamylation of the polyamine, a reaction that is evolutionarily conserved in bacteria like E. coli and Pseudomonas species. asm.org
In P. aeruginosa, this pathway is characterized by the presence of multiple homologous enzymes with redundant specificities, allowing for a broader metabolic capacity to utilize a variety of polyamines. nih.gov The γ-glutamylation pathway converts diamines such as diaminopropane (B31400) (DAP), putrescine (Put), and cadaverine (Cad) into β-alanine, γ-aminobutyrate (GABA), and δ-aminovalerate, respectively. asm.org
Divergent Catabolic Pathways from Diamines (e.g., Cadaverine, Putrescine, Diaminopropane)
The catabolism of diamines in organisms like Pseudomonas aeruginosa leads to the formation of different amino acids through divergent pathways. The γ-glutamylation pathway is a central route for the breakdown of several common diamines. asm.org Specifically, this pathway converts:
Cadaverine to δ-aminovalerate
Putrescine to γ-aminobutyrate (GABA)
Diaminopropane (DAP) to β-alanine asm.org
This metabolic strategy allows the bacterium to utilize these polyamines, which are ubiquitous polycations essential for various cellular functions, as nutrient sources when they are available in the environment. asm.org The catabolism of these diamines is initiated by γ-glutamylpolyamine synthetases. nih.gov
Agmatine's Role in Regulating Polyamine Metabolism and this compound Link
Agmatine (B1664431), an amine synthesized from the decarboxylation of L-arginine, plays a significant role as a neurotransmitter and neuromodulator and is involved in the regulation of polyamine metabolism. nih.gov In some bacteria, the genes responsible for the degradation of δ-aminovalerate are induced by metabolites such as agmatine. wikipedia.org
While agmatine itself is a precursor for the polyamine putrescine, its regulatory influence extends to the catabolism of other polyamines. frontiersin.org For instance, in Pyrococcus furiosus, an agmatine/cadaverine aminopropyl transferase has been identified, which shows broad substrate specificity and can utilize cadaverine, a direct precursor to δ-aminovalerate in certain pathways. nih.gov In Pseudomonas aeruginosa, the degradation of lysine to δ-aminovalerate can be influenced by arginine and its derivatives, including agmatine. nih.gov Specifically, the expression of genes involved in lysine catabolism can be induced by agmatine. wikipedia.org Furthermore, agmatine has been shown to have an inhibitory effect on lysine decarboxylase activity, which is a key enzyme in a pathway that can lead to cadaverine and subsequently δ-aminovalerate. nih.gov
Other Amino Acid Metabolism Interconnections
The metabolism of this compound is intricately linked to the catabolism of the essential amino acid L-lysine. In Pseudomonas putida, L-lysine catabolism is a primary source of δ-aminovalerate. researchgate.net One of the pathways involves the oxidation of L-lysine to δ-aminovaleramide, which is then hydrolyzed to δ-aminovalerate by the enzymes DavB and DavA, respectively. researchgate.net
Furthermore, δ-aminovalerate can be further metabolized. For example, it can be converted to glutarate through the action of a transaminase and a dehydrogenase. wikipedia.org The transamination of δ-aminovalerate is catalyzed by 5-aminovalerate transaminase, which converts it to 5-oxopentanoate (B1240814). ebi.ac.uk
Beyond lysine, there are connections to arginine metabolism. In Pseudomonas aeruginosa, an alternative route for the conversion of L-lysine to δ-aminovalerate may occur through a coupled reaction catalyzed by enzymes primarily involved in arginine metabolism, namely arginine:pyruvate transaminase (AruH) and 2-ketoarginine decarboxylase (AruI). nih.gov Additionally, δ-aminovalerate metabolism is linked to proline, as both can be derived from ornithine in certain microbial pathways. sochob.cl
Derivation from Arginine, Proline, and Ornithine
This compound is a microbial metabolite derived from the amino acids arginine, proline, and ornithine. iarc.fr In various microorganisms, these amino acids can be catabolized through pathways that converge on the formation of δ-aminovalerate.
The conversion of ornithine to proline is a known metabolic route in some bacteria. nih.gov Ornithine can be converted to glutamate-5-semialdehyde through the action of ornithine δ-aminotransferase (OAT), an enzyme that catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate. mdpi.com Glutamate-5-semialdehyde can then serve as a precursor for proline biosynthesis. mdpi.com
In the context of δ-aminovalerate formation, rumen microorganisms have been shown to convert citrulline, a product of arginine metabolism, to ornithine, which is then further metabolized. researchgate.net These microorganisms can also convert proline to δ-aminovalerate. researchgate.net Specifically, the reduction of proline to δ-aminovalerate has been observed in these microbial communities. researchgate.net
Role in Proline Cometabolism in Gram-Positive Bacteria (e.g., Clostridium spp.)
In certain Gram-positive anaerobic bacteria, such as those belonging to the genus Clostridium, δ-aminovalerate is a key product of proline metabolism. nih.gov Clostridium sticklandii, for instance, can utilize proline as an electron acceptor in Stickland reactions, reducing it to 5-aminovalerate. nih.govresearchgate.net This process is a crucial part of the organism's energy metabolism. researchgate.net The bacterium can synthesize proline from ornithine, which is a degradation product of arginine, through the actions of ornithine aminotransferase and δ-1-pyrroline-5-carboxylate (P5C) reductase. nih.gov While proline is not oxidized in vivo by C. sticklandii, it is effectively reduced to δ-aminovalerate. nih.gov
Further Metabolism of δ-Aminovalerate
Conversion to Glutaric Semialdehyde and Glutarate
Once formed, δ-aminovalerate can be further metabolized into other important compounds. A key step in its degradation is the conversion to glutarate semialdehyde. This reaction is catalyzed by a 5-aminovalerate transaminase (also known as δ-aminovalerate aminotransferase), which transfers the amino group from δ-aminovalerate to an acceptor molecule, often α-ketoglutarate, producing glutarate semialdehyde and glutamate. uni-saarland.denih.govgenome.jpebi.ac.uk This enzyme is a pyridoxal-phosphate protein. genome.jp
Glutarate semialdehyde is subsequently oxidized to glutarate by the enzyme glutarate semialdehyde dehydrogenase. uni-saarland.denih.gov This two-step conversion of δ-aminovalerate to glutarate is a common pathway found in various microorganisms, including Corynebacterium glutamicum and Pseudomonas putida. uni-saarland.denih.gov
| Starting Metabolite | Enzyme | Product | Organism Example |
| δ-Aminovalerate | 5-Aminovalerate Transaminase | Glutarate Semialdehyde | Corynebacterium glutamicum, Pseudomonas putida uni-saarland.denih.gov |
| Glutarate Semialdehyde | Glutarate Semialdehyde Dehydrogenase | Glutarate | Corynebacterium glutamicum, Pseudomonas putida uni-saarland.denih.gov |
Connection to the Tricarboxylic Acid (TCA) Cycle
The metabolism of δ-aminovalerate is linked to the central metabolic pathway of the tricarboxylic acid (TCA) cycle. The product of δ-aminovalerate degradation, glutarate, can be further metabolized to enter the TCA cycle. The conversion of δ-aminovalerate to glutarate involves the use of α-ketoglutarate as an amino group acceptor, which in turn produces glutamate. researchgate.net Glutamate can be deaminated to regenerate α-ketoglutarate, a key intermediate of the TCA cycle. caldic.com This demonstrates a direct link between the catabolism of δ-aminovalerate and the central carbon metabolism of the cell. In some bacteria, the enzymes responsible for converting δ-aminovalerate to glutarate are also involved in the degradation of lysine, ultimately feeding into the TCA cycle. wikipedia.org
Cyclization to Acyl-CoA Thioesters
Omega-amino acids like δ-aminovalerate can undergo cyclization after being activated to an acyl-CoA thioester. nih.govbiorxiv.org This activation is a crucial step in various metabolic pathways, including the biosynthesis of complex molecules. uni-saarland.denih.gov An acyl-CoA ligase from Streptomyces aizunensis has been shown to cyclize 5-aminovaleric acid into δ-valerolactam. researchgate.net This enzymatic reaction involves the activation of the carboxylic acid group of δ-aminovalerate, which then facilitates the intramolecular cyclization to form the lactam. researchgate.net This process highlights a potential biosynthetic fate for δ-aminovalerate, leading to the formation of cyclic compounds.
| Precursor | Enzyme | Product |
| 5-Aminovaleric acid | Acyl-CoA Ligase (e.g., from Streptomyces aizunensis) | δ-Valerolactam researchgate.net |
Enzymatic Interactions and Mechanisms
Delta-Aminovalerate Aminotransferase (EC 2.6.1.48)
This compound aminotransferase, also known as 5-aminovalerate transaminase, is a crucial enzyme that catalyzes the reversible transfer of an amino group from this compound to an alpha-keto acid. qmul.ac.ukwikipedia.org The systematic name for this enzyme is 5-aminopentanoate:2-oxoglutarate aminotransferase. qmul.ac.ukwikipedia.org This enzyme plays a significant role in lysine (B10760008) degradation. wikipedia.org
This compound aminotransferase exhibits specificity for omega-amino acids, with delta-aminovaleric acid being the most effective amino donor. nih.gov The enzyme catalyzes the transamination reaction between this compound and alpha-ketoglutarate (B1197944), producing 5-oxopentanoate (B1240814) and L-glutamate. qmul.ac.ukwikipedia.orggenome.jp Like many other aminotransferases, this enzyme is a pyridoxal-phosphate protein, meaning it requires pyridoxal (B1214274) 5'-phosphate (PLP) as a co-factor to carry out its catalytic function. qmul.ac.ukwikipedia.orggenome.jp The enzyme isolated from Candida guilliermondii shows absorption maxima at 330 and 410 nm, which is characteristic of PLP-dependent enzymes. nih.gov
Kinetic studies of this compound aminotransferase from Candida guilliermondii have determined the Michaelis-Menten constants (Km) for its substrates. The Km values for this compound, alpha-ketoglutarate, and pyridoxal 5'-phosphate are 4.9 mM, 3.6 mM, and 22.7 µM, respectively. nih.govcnjournals.com The inhibitory effects of various amino acid analogues on the transamination reaction have also been investigated, and their corresponding inhibition constants (Ki) have been determined. nih.gov
| Substrate | Km Value |
|---|---|
| This compound | 4.9 mM |
| Alpha-Ketoglutarate | 3.6 mM |
| Pyridoxal 5'-Phosphate | 22.7 µM |
The expression of this compound aminotransferase can be induced by the presence of specific substrates in the growth medium. In Candida guilliermondii, the enzyme is strongly induced when the yeast is grown on L-lysine. nih.gov This induction suggests that the enzyme plays a key role in the catabolism of L-lysine in this organism. nih.gov A new enzyme that catalyzes the transamination of this compound with alpha-ketoglutarate was purified from adapted cells of Candida guilliermondii var. membranaefaciens. nih.gov This enzyme has a maximum activity in the pH range of 7.8-8.5 and at a temperature of 40°C. nih.gov Alpha-ketoglutarate and, to a lesser extent, pyridoxal 5'-phosphate protect the enzyme from heat denaturation. nih.gov
Enzyme Kinetics (e.g., Km values) and Inhibitory Effects of Analogues
Lysine-Degrading Enzymes (DavB, DavA, LdcC, RaiP, PatA, PatD)
Several enzymatic pathways are known to degrade L-lysine to produce this compound. These pathways involve a variety of enzymes with distinct mechanisms. researchgate.netsci-hub.se
One major pathway involves two key enzymes: lysine 2-monooxygenase (DavB) and delta-aminovaleramidase (DavA) . researchgate.netsci-hub.senih.gov DavB catalyzes the monooxygenation of L-lysine, which is then acted upon by DavA to yield this compound. nih.gov
Another route for this compound production from L-lysine is initiated by L-lysine α-oxidase (RaiP) . researchgate.netsci-hub.senih.govresearchgate.net
A third pathway proceeds through the intermediate cadaverine (B124047). researchgate.netsci-hub.se This pathway utilizes L-lysine decarboxylase (LdcC) to convert L-lysine to cadaverine. researchgate.netsci-hub.seresearchgate.net Subsequently, putrescine transaminase (PatA) and gamma-aminobutyraldehyde dehydrogenase (PatD) are involved in the conversion of cadaverine to this compound. researchgate.netsci-hub.seresearchgate.net
| Enzyme | Abbreviation | Function in Lysine Degradation |
|---|---|---|
| Lysine 2-monooxygenase | DavB | Catalyzes the initial monooxygenation of L-lysine. nih.gov |
| Delta-aminovaleramidase | DavA | Acts on the product of DavB to produce this compound. nih.gov |
| L-lysine decarboxylase | LdcC | Converts L-lysine to cadaverine. researchgate.netsci-hub.seresearchgate.net |
| L-lysine α-oxidase | RaiP | Initiates an alternative pathway for L-lysine degradation. researchgate.netsci-hub.senih.govresearchgate.net |
| Putrescine transaminase | PatA | Involved in the conversion of cadaverine to this compound. researchgate.netsci-hub.seresearchgate.net |
| Gamma-aminobutyraldehyde dehydrogenase | PatD | Participates in the conversion of cadaverine to this compound. researchgate.netsci-hub.seresearchgate.net |
Associated Enzymes in Polyamine Catabolism (e.g., Gamma-Glutamylpolyamine Oxidoreductase, Dehydrogenases, Hydrolases, GABA Aminotransferase)
This compound is also a product of polyamine catabolism. In some bacteria, such as Pseudomonas aeruginosa and Streptomyces coelicolor, the breakdown of polyamines like cadaverine proceeds through a γ-glutamylation pathway. nih.govnih.gov This pathway involves an initial step catalyzed by gamma-glutamylpolyamine synthetase , which glutamylates the polyamine. nih.govmdpi.com Subsequent steps are catalyzed by a gamma-glutamylpolyamine oxidoreductase , dehydrogenases , and hydrolases , leading to the formation of this compound from cadaverine. nih.govnih.gov
Once formed, this compound can be further metabolized. For instance, GABA aminotransferase can act on this compound, converting it to glutarate semialdehyde, which can then enter central metabolic pathways. nih.gov
Mechanistic Research on Enzyme Catalysis
The catalytic mechanisms of enzymes that interact with this compound are a subject of ongoing research. For aminotransferases, the reaction proceeds through a "ping-pong bi-bi" kinetic mechanism involving two half-reactions. nih.gov In the first half-reaction, the pyridoxal phosphate (B84403) (PLP) cofactor accepts the amino group from the amino acid substrate (this compound) to form pyridoxamine (B1203002) phosphate (PMP), releasing the corresponding keto acid. nih.gov In the second half, the PMP donates the amino group to a keto acid acceptor (e.g., alpha-ketoglutarate) to form a new amino acid and regenerate the PLP-enzyme complex. nih.gov
The general mechanism of enzyme catalysis involves lowering the activation energy of the reaction. unacademy.com This can be achieved through various means, including acid-base catalysis, where amino acid residues in the active site act as proton donors or acceptors, and covalent catalysis, where a transient covalent bond is formed between the enzyme and the substrate. wou.eduslideshare.net Metal ion catalysis and bringing substrates into close proximity and proper orientation are other strategies employed by enzymes to accelerate reactions. slideshare.net
Homology Modeling and Molecular Dynamics Simulations for Enzyme Engineering
Computational approaches such as homology modeling and molecular dynamics (MD) simulations are instrumental in the field of enzyme engineering, particularly for optimizing the production of chemical compounds like this compound (δ-aminovalerate or 5AVA). These techniques provide detailed insights into enzyme structure and function, which can guide the rational design of enzymes with improved catalytic efficiency, stability, and substrate specificity.
Homology Modeling for Structural Prediction
Homology modeling is a computational method used to predict the three-dimensional (3D) structure of a protein of interest (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). This approach is particularly valuable when experimental structures from methods like X-ray crystallography or NMR spectroscopy are unavailable.
In the context of this compound production, homology modeling has been pivotal in identifying enzymes that interact with 5AVA or its precursors. For instance, researchers have used homology modeling to investigate the enzymes involved in the conversion of 5AVA into byproducts. In one study, homology modeling suggested that the endogenous gamma-aminobutyrate (B1235393) aminotransferase (GabT) in Corynebacterium glutamicum was likely responsible for the undesirable conversion of 5AVA into glutaric acid. researchgate.netnih.gov This hypothesis was further supported by molecular docking simulations, which showed that 5AVA could fit into the active site of the GabT enzyme model. nih.gov
Similarly, homology modeling was employed to generate the theoretical structures of enzymes in a novel synthetic pathway for 5AVA production. The 3D structure of α-ketoacid decarboxylase (KivD) from Lactococcus lactis was modeled using the SWISS-MODEL server to understand its role in converting an intermediate derived from L-lysine. frontiersin.org This structural insight is the first step toward engineering the enzyme for enhanced performance.
Molecular Dynamics Simulations for Understanding Enzyme Behavior
Following the generation of a static 3D model via homology modeling, molecular dynamics (MD) simulations are used to study the dynamic behavior of the enzyme over time. MD simulations provide a view of how an enzyme and its substrate interact, revealing conformational changes, the stability of the enzyme-substrate complex, and the network of interactions governing the catalytic process.
In the effort to develop an efficient artificial pathway for 5AVA synthesis, MD simulations, combined with homology modeling and molecular docking, were used to identify potential mutation sites in key enzymes. researchgate.netresearchgate.net Analysis of the simulations suggested that mutations could lead to an expanded catalytic channel and the formation of more hydrogen bonds, which would be beneficial for substrate accommodation and conversion. researchgate.netresearchgate.net For example, MD simulations were performed on both the native α-ketoacid decarboxylase (KivD) and a complex of KivD with its substrate, 2-keto-6-aminocaproate (2K6AC), to elucidate the structure-function relationship and guide engineering strategies. frontiersin.org
Application in Enzyme Engineering for Enhanced this compound Production
The ultimate goal of using these computational tools is to engineer enzymes for improved industrial bioprocesses. The insights gained from modeling and simulations guide specific modifications to the enzyme's amino acid sequence.
A prominent success story in the production of 5AVA is the engineering of the host organism C. glutamicum. Based on the computational evidence from homology modeling and docking that identified GabT as the enzyme responsible for byproduct formation, a gabT mutant strain was created. nih.gov Fed-batch cultivation of this engineered strain resulted in a significant increase in 5AVA production (33.1 g/L) and a substantial reduction in the production of the glutaric acid byproduct (2.0 g/L). researchgate.netnih.gov
In another example, computational analyses were used to propose a strategy to improve an artificial pathway for 5AVA synthesis from L-lysine. researchgate.netresearchgate.net By identifying specific mutation sites through modeling and simulation, researchers aimed to enhance the catalytic efficiency of the enzymes involved, paving the way for more economical and sustainable production of 5AVA. researchgate.netfrontiersin.orgresearchgate.net
The table below summarizes key enzymes involved in this compound metabolism that have been studied using these computational techniques.
| Enzyme Name | Organism | Computational Method(s) Used | Purpose of Study | Reference(s) |
| Gamma-aminobutyrate aminotransferase (GabT) | Corynebacterium glutamicum | Homology Modeling, Molecular Docking | To identify the enzyme responsible for converting 5AVA to glutaric acid. | researchgate.netnih.gov |
| α-ketoacid decarboxylase (KivD) | Lactococcus lactis | Homology Modeling, Molecular Docking, Molecular Dynamics Simulation | To understand the structure-function relationship in a novel 5AVA synthetic pathway and identify mutation sites for improvement. | frontiersin.org |
| L-Lysine α-oxidase (RaiP) | Scomber japonicus | Homology Modeling, Molecular Docking, Molecular Dynamics Simulation | Used in conjunction with KivD studies to develop an artificial pathway for 5AVA synthesis. | researchgate.netfrontiersin.orgresearchgate.net |
Biological Significance in Model Organisms
Role in Microbial Physiology
Delta-aminovalerate (δ-aminovalerate), also known as 5-aminovalerate, is a non-proteinogenic amino acid that plays a significant role in the metabolic activities of various microorganisms. It serves as a crucial intermediate in the catabolism of the essential amino acid L-lysine.
Certain microbes can utilize δ-aminovalerate as a source of carbon and nitrogen, which is particularly important for their survival in nutrient-limited environments. For instance, the soil bacterium Pseudomonas putida can use L-lysine as its sole source of carbon and nitrogen. nih.govrhea-db.org This process involves multiple catabolic pathways, with δ-aminovalerate being a key metabolite in one of these routes. nih.govnih.gov The breakdown of L-lysine to δ-aminovalerate and its subsequent metabolism provide the bacterium with the necessary elements for growth. nih.govnih.gov In P. putida, L-lysine catabolism to δ-aminovalerate is initiated by the enzymes L-lysine monooxygenase (DavB) and δ-aminovaleramidase (DavA). nih.gov Mutants of P. putida unable to process δ-aminovalerate cannot grow on lysine (B10760008) as a carbon source, highlighting the importance of this pathway. nih.govnih.gov
The degradation of δ-aminovalerate typically proceeds through its conversion to glutaric acid semialdehyde, which is then oxidized to glutarate. nih.govnih.gov Glutarate can subsequently enter the Krebs cycle, allowing for the generation of energy and metabolic precursors. mdpi.com This metabolic capability is not exclusive to Pseudomonas and has been observed in other bacteria, including Streptomyces species, where lysine degradation also proceeds via cadaverine (B124047) and δ-aminovalerate. capes.gov.br
The metabolism of δ-aminovalerate in Pseudomonas putida is tightly regulated at the genetic level, often in response to environmental cues such as the presence of lysine or root exudates in the rhizosphere. nih.govnih.gov The genes involved in the catabolism of L-lysine to δ-aminovalerate and its further degradation are often organized in operons.
In P. putida, the davT gene, which encodes a δ-aminovalerate aminotransferase, is induced by the presence of lysine and δ-aminovaleric acid. nih.gov Expression of a fusion of the davT gene with a reporter gene (lux) was found to be elevated in P. putida colonizing the rhizosphere of corn plants, suggesting that the catabolism of lysine via δ-aminovalerate is an important process for this bacterium in its natural habitat. nih.govnih.govresearchgate.net This induction is triggered by components of plant root exudates, which are rich in amino acids like lysine. nih.govnih.gov
The regulation of these genes ensures that the bacterium can efficiently utilize available nutrients. For example, the davDT operon in P. putida is specifically induced by the pathway intermediate δ-aminovaleric acid. researchgate.net This indicates a sophisticated regulatory network that allows the bacterium to respond to the availability of specific metabolites.
Table 1: Key Genes in P. putida this compound Metabolism
| Gene | Encoded Protein | Function | Inducer(s) |
|---|---|---|---|
| davB | L-lysine monooxygenase | Oxidation of L-lysine to δ-aminovaleramide | L-lysine |
| davA | δ-aminovaleramidase | Hydrolysis of δ-aminovaleramide to δ-aminovalerate | L-lysine |
| davT | δ-aminovalerate aminotransferase | Transamination of δ-aminovalerate | L-lysine, δ-aminovalerate |
| davD | Glutarate semialdehyde dehydrogenase | Oxidation of glutarate semialdehyde to glutarate | δ-aminovalerate |
Corynebacterium glutamicum, a bacterium widely used in the industrial production of amino acids, has been engineered to produce various chemicals, including δ-aminovalerate. researchgate.netresearchgate.net While this demonstrates the bacterium's inherent ability to tolerate certain levels of this compound, high concentrations can become inhibitory. Metabolic engineering strategies often focus on improving tolerance and production titers.
In engineered strains of C. glutamicum designed to produce δ-aminovalerate from glucose, the accumulation of byproducts can be an issue. nih.gov For instance, endogenous enzymes can convert δ-aminovalerate into glutaric acid. nih.gov To enhance δ-aminovalerate production and prevent its further metabolism, genes such as gabT, which encodes a 4-aminobutyrate aminotransferase that can also act on δ-aminovalerate, have been deleted. nih.gov This modification leads to a significant reduction in glutaric acid formation and an increase in the accumulation of δ-aminovalerate. nih.gov
The transport of δ-aminovalerate and its precursor, L-lysine, across the microbial cell membrane is a critical aspect of its metabolism and production. Specific transporters mediate the import of substrates and the export of products.
In Escherichia coli, the lysine-specific permease, LysP, is responsible for the uptake of lysine. researchgate.net Overexpression of LysP in engineered E. coli strains has been shown to enhance the conversion of extracellular L-lysine to intracellular δ-aminovalerate. researchgate.net
For the export of δ-aminovalerate, the transporter PP2911 from Pseudomonas putida, which is a 4-aminobutyrate transporter, has been successfully used. researchgate.net When overexpressed in E. coli, PP2911 facilitated the export of δ-aminovalerate, leading to a significant increase in its production. researchgate.net Similarly, the integration of the PP2911 transporter from P. putida into C. glutamicum has been shown to enhance the export of 5-aminovalerate, resulting in higher production titers. uni-saarland.de
Table 2: Transporters Involved in this compound-Related Transport
| Transporter | Organism of Origin | Function | Substrate(s) |
|---|---|---|---|
| LysP | Escherichia coli | Lysine import | L-lysine |
| PP2911 | Pseudomonas putida | 4-aminobutyrate export | 4-aminobutyrate, δ-aminovalerate |
Microbial Tolerance to this compound (e.g., in Corynebacterium glutamicum)
Interactions within Microbial Communities
The gut microbiota plays a profound role in host metabolism, and δ-aminovalerate and its derivatives are among the many metabolites produced or influenced by these microbial communities. lmdb.ca In animal models, the presence of a gut microbiota has a significant impact on the fetal metabolome. nih.gov
A study comparing germ-free and specific pathogen-free mice found that the maternal microbiota significantly affects the metabolic profile of the placenta and fetal organs. nih.gov Metabolites such as 5-aminovaleric acid betaine (B1666868) (5-AVAB), a derivative of δ-aminovalerate, were found in lower amounts in the fetal organs of germ-free mice, suggesting their microbial origin or a host metabolic response to the microbiota. nih.gov 5-AVAB is a gut microbial metabolite that originates from the breakdown of trimethyllysine.
Furthermore, trimethyl-5-aminovaleric acid (TMAVA), another derivative, is produced by the gut microbiota from trimethyllysine (TML) through the action of the enzymes lysine 2-monooxygenase (DavB) and 5-aminovaleramidase (DavA). nih.gov Animal studies have shown that TMAVA can influence host physiology, for instance by reducing fatty acid oxidation and potentially affecting cardiac health. nih.gov These findings highlight the intricate interactions between the gut microbiota, their metabolites like δ-aminovalerate derivatives, and the host's metabolic processes.
Rhizosphere Interactions in Plant-Microbe Systems
The rhizosphere, the soil region immediately surrounding plant roots, is a dynamic environment characterized by complex interactions between plants and microorganisms. frontiersin.org Root exudates, containing a mixture of sugars, amino acids, and other organic compounds, serve as crucial signals and nutrient sources that shape the microbial communities colonizing this niche. frontiersin.orgnih.gov this compound (δ-aminovalerate) is a key metabolite in these interactions, particularly in the context of lysine catabolism by rhizosphere-colonizing bacteria like Pseudomonas putida. nih.govresearchgate.net
In P. putida, a bacterium known for its ability to colonize plant roots, L-lysine is broken down through several pathways, including one that produces δ-aminovalerate as an intermediate. researchgate.net The catabolism of L-lysine is critical for the bacterium's ability to successfully establish itself in the rhizosphere. researchgate.net The process involves enzymes such as lysine 2-monooxygenase (DavB) and δ-aminovaleramidase (DavA), which convert L-lysine into δ-aminovaleramide and then into δ-aminovalerate, respectively. researchgate.netgoogle.comresearchgate.net
Further degradation of δ-aminovalerate is mediated by a δ-aminovalerate aminotransferase, encoded by the davT gene. nih.gov The expression of this gene is induced by the presence of both lysine and δ-aminovalerate. nih.gov Significantly, studies have shown that the expression of a davT fusion gene is activated in P. putida that colonize the root system of corn plants. nih.gov This induction by root and seed exudates suggests that plants actively provide the necessary compounds, like lysine, that lead to the production and utilization of δ-aminovalerate by rhizosphere bacteria. nih.gov This metabolic capability is linked to the rhizosphere competence of certain Pseudomonas strains. bioinformatics.nl The degradation of δ-aminovalerate ultimately leads to intermediates like glutaric acid semialdehyde and glutaric acid. nih.govresearchgate.net
GABAergic System Interactions in Model Organisms (e.g., Mouse Brain)
In the central nervous system (CNS) of mammals, this compound has been shown to interact with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. These interactions include cross-reactivity with components of the GABA system and modulation of neurotransmitter release.
Cross-Reactivity with GABA Homologues
As a structural homologue of gamma-aminobutyric acid (GABA), this compound exhibits a degree of cross-reactivity with GABA-related biological molecules. Research using antisera developed against GABA demonstrated this relationship. In a study characterizing the specificity of these anti-GABA antisera, this compound showed an approximate 10% cross-reaction. nih.govscience.gov This was comparable to other GABA homologues like beta-alanine (B559535) and epsilon-amino-caproate. nih.govscience.gov
This interaction also extends to enzymes involved in GABA metabolism. The enzyme 4-aminobutyrate aminotransferase (ABAT), which is responsible for the catabolism of GABA, can also process other structurally similar compounds. genecards.org Studies and database annotations have confirmed that ABAT is capable of converting this compound. genecards.orgmybiosource.comdrugbank.comjensenlab.org
Table 1: Cross-Reactivity of GABA Homologues with Anti-GABA Antisera
| Compound | Cross-Reaction Percentage |
| This compound | ~10% nih.govscience.gov |
| beta-Alanine | 1-10% nih.govscience.gov |
| epsilon-Amino-caproate | ~10% nih.govscience.gov |
| gamma-Amino-beta-hydroxybutyrate | 1-10% nih.gov |
This table displays the cross-reactivity of various GABA homologues with anti-GABA antisera as reported in scientific literature.
Modulation of Neurotransmitter Release (e.g., Taurine (B1682933) and GABA release)
This compound has been observed to influence the release of key neurotransmitters in the mouse brain. Specifically, in studies using slices from the cerebral cortex, this compound potentiated the potassium-stimulated release of both [³H]GABA and [³H]taurine. nih.govresearchgate.netexlibrisgroup.com This effect contrasts with that of baclofen, a GABAB receptor agonist, which did not affect the potassium-stimulated release of these neurotransmitters. nih.govresearchgate.netresearchgate.net
Interestingly, the enhancement of [³H]taurine release by this compound was found to be partially antagonized by baclofen. nih.govresearchgate.netexlibrisgroup.comresearchgate.net This finding suggests that baclofen-sensitive receptors could be involved in modifying the release of taurine, pointing to a complex interplay between these compounds and receptor systems in the brain. nih.govresearchgate.net
Table 2: Effect of this compound on Neurotransmitter Release in Mouse Cerebral Cortex
| Neurotransmitter | Effect of this compound on Potassium-Stimulated Release | Reference(s) |
| GABA | Potentiated | nih.govresearchgate.netexlibrisgroup.com |
| Taurine | Potentiated | nih.govresearchgate.netexlibrisgroup.comresearchgate.net |
This table summarizes the observed effects of this compound on the release of GABA and taurine from mouse brain slices.
Biotechnological Production and Metabolic Engineering
Development of Recombinant Microorganisms for delta-Aminovalerate Biosynthesis
The core of biotechnological 5AVA production lies in the rational design and engineering of microorganisms to introduce and optimize biosynthetic pathways. Several microbial hosts have been successfully engineered for this purpose, with Escherichia coli, Corynebacterium glutamicum, and Bacillus methanolicus being the most prominent examples.
Engineered Escherichia coli Strains
Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and physiology, as well as the availability of advanced genetic tools. researchgate.net Several strategies have been employed to engineer E. coli for 5AVA production, primarily from L-lysine or glucose.
One common approach involves the heterologous expression of genes from the L-lysine catabolism pathway of Pseudomonas putida. Specifically, the introduction of the davB and davA genes, encoding L-lysine-2-monooxygenase and delta-aminovaleramidase respectively, enables the conversion of L-lysine to 5AVA. google.comnih.govresearchgate.net In one study, a recombinant E. coli WL3110 strain expressing these genes produced 3.6 g/L of 5AVA from a medium containing glucose and L-lysine. researchgate.net Further engineering of an L-lysine overproducing E. coli strain led to the direct production of 0.5 g/L of 5AVA from glucose in fed-batch cultures. researchgate.net
Another pathway established in E. coli utilizes an L-lysine α-oxidase (RaiP) from Scomber japonicus, an α-ketoacid decarboxylase from Lactococcus lactis, and an aldehyde dehydrogenase from E. coli. This artificial pathway, which proceeds via a 2-keto-6-aminocaproate intermediate, achieved a production of 52.24 g/L of 5AVA in a fed-batch biotransformation. sci-hub.se To mitigate the inhibitory effects of hydrogen peroxide, a byproduct of the L-lysine α-oxidase reaction, catalase (KatE) was co-expressed. sci-hub.se
Researchers have also explored a three-step pathway from L-lysine to 5AVA via cadaverine (B124047), involving the expression of L-lysine decarboxylase (ldcC), putrescine transaminase (patA), and γ-aminobutyraldehyde dehydrogenase (patD) from E. coli. researchgate.net
Table 1: Engineered Escherichia coli Strains for this compound Production
| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g or mol/mol) | Reference |
|---|---|---|---|---|---|
| E. coli WL3110 | Expression of P. putida davA and davB | Glucose, L-lysine | 3.6 | - | researchgate.net |
| E. coli XQ56 | Enhanced L-lysine synthesis, expression of P. putida davA and davB | Glucose | 0.5 | - | researchgate.net |
| E. coli | Expression of S. japonicus RaiP, L. lactis KivD, E. coli PadA, and KatE | L-lysine | 52.24 | - | sci-hub.se |
| E. coli CJ02 | Overexpression of S. japonicus RaiP, deletion of cadA | Glucose, L-lysine | 5.61 | 0.56 g/g | researchgate.net |
Engineered Corynebacterium glutamicum Strains
Corynebacterium glutamicum is a gram-positive bacterium renowned for its industrial-scale production of amino acids, particularly L-lysine. acs.org This makes it an ideal chassis for producing 5AVA, a direct derivative of L-lysine. Metabolic engineering efforts in C. glutamicum have focused on introducing heterologous pathways and optimizing the host metabolism to channel the flux from central carbon metabolism towards 5AVA.
A primary strategy involves the expression of the davB and davA genes from Pseudomonas putida, which convert endogenous L-lysine into 5AVA. ntnu.eduresearchgate.net To enhance production, various genetic modifications have been implemented. Deletion of the lysE gene, which encodes the L-lysine exporter, prevents the secretion of the precursor L-lysine, thereby increasing its intracellular availability for conversion to 5AVA. ntnu.edu Furthermore, the deletion of the gabT gene, encoding a putative 5-aminovalerate transaminase, has been shown to reduce the degradation of 5AVA into byproducts like glutarate. ntnu.edufrontiersin.org One engineered strain, through fed-batch cultivation, produced 33.1 g/L of 5AVA. ntnu.edufrontiersin.org
Another successful pathway established in C. glutamicum involves a three-step conversion of L-lysine to 5AVA via cadaverine. This was achieved by expressing the E. coli genes ldcC (L-lysine decarboxylase), patA (putrescine transaminase), and patD (γ-aminobutyraldehyde dehydrogenase). uni-saarland.de Elimination of byproduct formation, such as cadaverine and glutarate, in a genome-streamlined L-lysine producing strain resulted in a 5AVA titer of 5.1 g/L. uni-saarland.de
Systems metabolic engineering approaches, combining pathway optimization with improved export of 5AVA, have led to significant improvements in production. One highly engineered strain, C. glutamicum AVA-5A, produced 48.3 g L-1 of 5AVA in a fed-batch process with a high yield. acs.org Further investigation revealed that the promiscuous activity of ArgD, an enzyme in arginine biosynthesis, contributed to glutarate formation at high intracellular 5AVA concentrations. Deletion of argD successfully eliminated this byproduct. acs.orgnih.gov
Table 2: Engineered Corynebacterium glutamicum Strains for this compound Production
| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Reference |
|---|---|---|---|---|---|
| C. glutamicum | Expression of P. putida davA and davB, deletion of gabT | Glucose | 33.1 | - | ntnu.edufrontiersin.org |
| C. glutamicum | Expression of E. coli ldcC, patA, and patD, deletion of byproduct pathways | Glucose | 5.1 | 0.13 | uni-saarland.de |
| C. glutamicum AVA-5A | Expression balancing of P. putida davBA, disruption of γ-aminobutyrate pathway, enhanced AVA export, reduced AVA re-import | Glucose | 48.3 | 0.21 | acs.org |
| C. glutamicum AVA-7 | Further optimization including deletion of argD | Glucose | 46.5 | 0.34 | researchgate.net |
Engineered Bacillus methanolicus Strains
Bacillus methanolicus is a thermophilic, methylotrophic bacterium capable of utilizing methanol (B129727) as a sole carbon and energy source. frontiersin.orgresearchgate.net The low price and high purity of methanol make it an attractive feedstock for biotechnological production. frontiersin.orgresearchgate.net Research has demonstrated the potential of B. methanolicus for producing 5AVA from methanol.
Several biosynthetic pathways have been tested in B. methanolicus for 5AVA production. researchgate.net These include two pathways that directly convert L-lysine to 5AVA and three that use cadaverine as an intermediate. researchgate.net The direct conversion pathway employing the davB and davA genes from Pseudomonas putida has been successfully implemented. researchgate.net Another direct route utilizes an L-lysine α-oxidase (RaiP). researchgate.net The cadaverine-intermediate pathways involve the conversion of L-lysine to cadaverine by a lysine (B10760008) decarboxylase, followed by conversion to 5AVA through different enzymatic routes, including those using putrescine oxidase (Puo) or putrescine transaminase (PatA). researchgate.net
Proof-of-concept for methanol-based 5AVA production has been established, with the highest reported titer reaching 0.02 g/L at 50°C. frontiersin.orgresearchgate.net While these initial titers are modest, they represent the first successful demonstration of 5AVA production from methanol in a methylotrophic bacterium, laying the groundwork for future optimization. frontiersin.orgresearchgate.net One of the challenges identified is the relatively low tolerance of B. methanolicus to 5AVA. researchgate.net
Table 3: Engineered Bacillus methanolicus Strains for this compound Production
| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Recombinant B. methanolicus | Expression of various biosynthetic pathways from L-lysine or cadaverine | Methanol | 0.02 | 50 | frontiersin.orgresearchgate.net |
Process Optimization for Enhanced this compound Production
Beyond the genetic engineering of microbial strains, optimizing the bioprocess conditions is crucial for maximizing the efficiency and economic viability of 5AVA production. This includes fine-tuning biocatalysis conditions and exploring the use of alternative, cost-effective feedstocks.
Biocatalysis Conditions (pH, Temperature, Substrate Concentration, Enzyme Ratio)
The catalytic efficiency of the enzymes involved in 5AVA biosynthesis is highly dependent on the reaction environment. Optimizing parameters such as pH, temperature, substrate concentration, and the ratio of enzymes in a coupled reaction can significantly enhance production.
For the enzymatic production of 5AVA from L-lysine using purified L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from P. putida, the optimal conditions were determined to be a pH of 7.0 and a temperature of 37°C. The production of 5AVA increased with L-lysine concentration up to 30 g/L, beyond which substrate inhibition was observed. The optimal ratio of DavA to DavB was found to be 1:1. Under these optimized conditions, 20.8 g/L of 5AVA was produced from 30 g/L of L-lysine in 12 hours.
In whole-cell biocatalysis using engineered E. coli, the fermentation pH is also a critical factor. For instance, a pH of 6.8 was maintained during fermentation with a strain overexpressing an L-lysine α-oxidase, as this was near the optimal pH for the enzyme's activity. researchgate.net
Substrate Utilization of Alternative Feedstocks (e.g., Starch, Glucosamine, Xylose, Arabinose, Methanol)
The ability to utilize a wide range of low-cost, renewable feedstocks is a key advantage of biotechnological production. Metabolic engineering has enabled the production of 5AVA from various alternative carbon sources beyond glucose.
Engineered C. glutamicum has been successfully modified to produce 5AVA from several alternative feedstocks. uni-saarland.de To enable the utilization of starch , the amyA gene from Streptomyces griseus, encoding an amylase, was expressed. uni-saarland.de For glucosamine utilization, the endogenous nagB gene, encoding a glucosamine-6-phosphate deaminase, was overexpressed. uni-saarland.de The utilization of xylose was achieved by expressing the xylA gene (xylose isomerase) from Xanthomonas campestris and the endogenous xylB gene (xylulokinase). uni-saarland.de Similarly, the expression of the E. coli araBAD operon enabled the consumption of arabinose . uni-saarland.de These engineered strains were able to produce 5AVA from these respective feedstocks. uni-saarland.de
As previously mentioned, the methylotrophic bacterium B. methanolicus has been engineered to produce 5AVA from methanol . frontiersin.orgresearchgate.net This represents a significant step towards valorizing this abundant C1 feedstock for the production of valuable chemicals.
Synthetic Biology Approaches for Novel Pathway Construction
Synthetic biology provides powerful tools to design and implement novel metabolic pathways for producing non-natural compounds like 5AVA in industrial microorganisms such as Escherichia coli and Corynebacterium glutamicum. nih.govescholarship.org
Several artificial pathways have been successfully designed and implemented for 5AVA production from the precursor L-lysine. One such pathway established in C. glutamicum consists of a three-step conversion using enzymes from E. coli:
L-lysine decarboxylase (LdcC) converts L-lysine to cadaverine. google.comresearchgate.net
Putrescine transaminase (PatA) converts cadaverine to 5-aminopentanal (B1222117). google.comresearchgate.net
γ-aminobutyraldehyde dehydrogenase (PatD) oxidizes 5-aminopentanal to 5AVA. google.comresearchgate.net
Expression of these genes in C. glutamicum, combined with the elimination of competing pathways, resulted in a final 5AVA titer of 5.1 g/L in shake flask experiments. researchgate.net
Another innovative artificial pathway constructed in E. coli utilizes a different set of enzymes:
L-Lysine α-oxidase (RaiP) from Scomber japonicus deaminates L-lysine to form the intermediate 2-keto-6-aminocaproate (2K6AC). frontiersin.orgnih.gov
α-ketoacid decarboxylase (KivD) from Lactococcus lactis decarboxylates 2K6AC to produce 5-aminopentanal. frontiersin.orgnih.gov
Aldehyde dehydrogenase (PadA) from E. coli oxidizes 5-aminopentanal to 5AVA. frontiersin.orgnih.gov
A critical challenge in this pathway is the production of hydrogen peroxide (H₂O₂) by the RaiP enzyme, which can inhibit cell growth and enzyme activity. frontiersin.orgnih.gov To address this, catalase (KatE) was co-expressed to decompose the H₂O₂. This optimized pathway led to the production of 52.24 g/L of 5AVA in a fed-batch biotransformation. frontiersin.orgresearchgate.net
| Pathway | Key Enzymes | Host Organism | Precursor | Final Titer |
| Cadaverine-mediated | LdcC, PatA, PatD | Corynebacterium glutamicum | L-lysine | 5.1 g/L |
| 2-Keto-6-aminocaproate-mediated | RaiP, KivD, PadA, KatE | Escherichia coli | L-lysine | 52.24 g/L |
Optimizing the expression and activity of enzymes within a synthetic pathway is paramount for achieving high production titers. A common strategy is to balance the expression levels of the pathway enzymes to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux. In C. glutamicum, modulating the expression of davB (lysine 2-monooxygenase) and davA (5-aminovaleramidase) by using their native codon usage in a monocistronic layout resulted in well-balanced, high enzyme activities, whereas codon-optimized or bicistronic versions led to imbalanced and lower activities. uni-saarland.de
The transport of substrates into the cell and products out of the cell can be a significant bottleneck in biotechnological production. sci-hub.se High intracellular concentrations of 5AVA were observed in producer strains, suggesting a limitation in product export. uni-saarland.de Overexpression of specific transport proteins is a powerful strategy to overcome this limitation.
To enhance the uptake of the precursor L-lysine, the lysine-specific permease (LysP) from E. coli has been overexpressed. nih.govresearchgate.net To facilitate the export of the final product, the 4-aminobutyrate transporter PP2911 from Pseudomonas putida was overexpressed in an E. coli strain. sci-hub.senih.govresearchgate.net This dual strategy of enhancing precursor import and product export significantly improved 5AVA production. The co-overexpression of the transporter PP2911 along with the davA and davB genes led to a final 5AVA titer of 63.2 g/L. sci-hub.se This demonstrates that engineering transport systems is a crucial element in optimizing microbial cell factories for chemical production. nih.govnih.gov
| Transporter | Gene | Source Organism | Host Organism | Function | Impact on 5AVA Production |
| Lysine specific permease | lysP | Escherichia coli | Escherichia coli | L-lysine uptake | Increased precursor availability |
| 4-aminobutyrate transporter | PP2911 | Pseudomonas putida | Escherichia coli | 5AVA export | Increased final product titer |
Enzyme Expression and Activity Optimization
Applications as a Biochemical Precursor in Bio-based Material Synthesis
This compound is recognized as a valuable C5 platform chemical, serving as a monomer and a precursor for various commercially important chemicals, including bioplastics like nylon-5. scispace.comuni-saarland.denih.gov
A primary application of 5AVA is as a direct precursor for the synthesis of δ-valerolactam (2-piperidone). nih.gov δ-valerolactam is the monomer required for the production of nylon-5, a bio-based polyamide. scispace.comnih.gov The conversion of 5AVA to δ-valerolactam occurs via an intramolecular dehydrative cyclization. nih.gov
This conversion has been successfully demonstrated in engineered microorganisms. An acyl-CoA ligase from Streptomyces aizunensis (encoded by ORF26) was expressed in E. coli and found to efficiently catalyze the cyclization of 5AVA to form valerolactam. uni-saarland.deacs.org By feeding 5AVA to the engineered E. coli, researchers achieved a valerolactam titer of 152.7 mg/L. acs.org
Furthermore, synthetic biology has enabled the development of single-strain systems that can produce both 5AVA and δ-valerolactam from a simple carbon source or a precursor like L-lysine. researchgate.netfrontiersin.org In one such system using an engineered E. coli strain expressing L-lysine α-oxidase, the pH of the reaction medium was found to be a critical factor influencing the ratio of 5AVA to δ-valerolactam. researchgate.netfrontiersin.org At a pH of 9.0, the production of δ-valerolactam was favored, reaching a titer of 6.88 g/L, demonstrating the potential for a tunable bioprocess to co-produce these valuable chemicals. frontiersin.org
Precursor for Glutarate Production
This compound is a direct metabolic precursor for the production of glutarate (glutaric acid), a C5 dicarboxylic acid used in the manufacture of polymers like polyesters and polyamides. uni-saarland.denih.gov The bioconversion of 5AVA to glutarate is typically achieved through a two-step enzymatic pathway that has been successfully engineered in microbial hosts.
The metabolic pathway involves two key enzymes:
5-Aminovalerate Transaminase (5AVA-AT) : This enzyme, encoded by genes such as gabT or davT, catalyzes the transfer of an amino group from 5AVA to an α-keto acid (commonly α-ketoglutarate), producing glutarate semialdehyde and an amino acid (like L-glutamate). nih.goveurekalert.orgnih.gov
Glutarate Semialdehyde Dehydrogenase (GSAL-DH) : This enzyme, encoded by genes like gabD or davD, subsequently oxidizes glutarate semialdehyde to glutarate. nih.goveurekalert.orgnih.gov
Researchers have engineered both E. coli and C. glutamicum to express these enzymes, enabling the production of glutarate. nih.govnih.gov In one study, recombinant E. coli expressing the davAB genes (for 5AVA production from lysine) and the gabTD genes from P. putida produced 1.7 g/L of glutarate from L-lysine and α-ketoglutarate. nih.goveurekalert.org More advanced metabolic engineering in C. glutamicum has led to significantly higher titers. By extending the endogenous 4-aminobutyrate pathway and enhancing 5-aminovalerate re-import, an engineered strain of C. glutamicum achieved a production of over 90 g/L of glutarate in a fed-batch fermentation process. uni-saarland.deresearchgate.net Another engineered C. glutamicum strain, expressing davTDA genes and a modified davB gene, produced 24.5 g/L of glutaric acid from glucose. nih.gov
| Host Organism | Key Genes/Enzymes Expressed | Substrate | Glutarate Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | davAB (from P. putida) for 5AVA production; gabTD (from P. putida) for conversion to glutarate | L-lysine, Glucose, α-ketoglutarate | 1.7 g/L | nih.gov |
| Corynebacterium glutamicum | Overexpression of gabT (5-aminovalerate transaminase) and gabD (glutarate semialdehyde dehydrogenase) | Glucose, Molasses | >90 g/L | uni-saarland.deresearchgate.net |
| Corynebacterium glutamicum | davTDA genes and N-terminal His6-tagged davB (from P. putida) | Glucose | 24.5 g/L | nih.gov |
| Escherichia coli | Engineered native lysine catabolism (including gabT and gabD) | Glucose | 54.5 g/L | nih.gov |
Precursor for 5-Hydroxyvalerate and 1,5-Pentanediol (B104693) Synthesis
This compound also serves as a key intermediate in the biosynthetic pathways for 5-hydroxyvalerate (5-HV) and 1,5-pentanediol (1,5-PDO), two valuable C5 platform chemicals. uni-saarland.desciencedaily.com 1,5-PDO is a monomer used in the production of polyesters, polyurethanes, and plasticizers. researchgate.netnih.gov
The synthesis pathways generally proceed as follows:
Conversion to Glutarate Semialdehyde : As in glutarate production, 5AVA is first converted to glutarate semialdehyde by a 5-aminovalerate transaminase. researchgate.net
Reduction to 5-Hydroxyvalerate : The intermediate, glutarate semialdehyde, is then reduced to 5-hydroxyvalerate by an alcohol dehydrogenase, such as the one encoded by the yqhD gene in E. coli. researchgate.net
Reduction to 1,5-Pentanediol : 5-HV can be further reduced to 1,5-pentanediol. This step typically involves the activation of the carboxyl group of 5-HV, often by a carboxylate reductase (CAR), followed by reduction by an alcohol dehydrogenase. researchgate.net
Metabolic engineering efforts have successfully established these pathways in microbial hosts. For instance, to enhance the production of 5-HV in E. coli whole-cell reactions, a glucose dehydrogenase (GDH) was introduced to regenerate the NADPH required for the reduction steps, increasing the conversion rate from 5-AVA to 82%. researchgate.net In another study, engineered C. glutamicum with a deletion of the gabD gene (to prevent oxidation to glutaric acid) achieved a titer of 52.1 g/L of 5-HV in a fed-batch fermentation. researchgate.net Furthermore, a novel pathway starting from cadaverine (derived from lysine) was engineered in E. coli to produce 1,5-PDO, with 5-HV as an intermediate. This engineered strain produced up to 9.25 g/L of 1,5-PDO from glucose in a fed-batch fermentation. researchgate.netnih.gov
| Target Product | Host Organism | Key Genes/Enzymes Expressed | Substrate | Product Titer | Reference |
|---|---|---|---|---|---|
| 5-Hydroxyvalerate | Escherichia coli (whole-cell) | gabT (aminotransferase), yqhD (alcohol dehydrogenase), gdh (for NADPH regeneration) | 5-Aminovalerate, Glucose | 82% conversion from 23.4 g/L 5AVA | researchgate.net |
| 5-Hydroxyvalerate | Corynebacterium glutamicum | Overexpression of davTBA, yahK; Deletion of gabD | Glucose | 52.1 g/L | researchgate.net |
| 1,5-Pentanediol | Escherichia coli | Engineered cadaverine-derived pathway via 5-HV intermediate | Glucose | 9.25 g/L | nih.gov |
Monomer for Polyamide Synthesis (e.g., Nylon 5, Nylon 5,6)
This compound is a direct monomer precursor for the synthesis of bio-based polyamides, particularly Nylon 5. frontiersin.orguni-saarland.denih.gov Polyamides are a major class of engineering plastics, and creating them from renewable resources is a key goal of industrial biotechnology. nih.govnthu.edu.tw
The synthesis of Nylon 5 from 5AVA involves two main steps:
Cyclization to δ-Valerolactam : 5AVA undergoes an intramolecular dehydration and cyclization reaction to form its corresponding lactam, δ-valerolactam. uni-saarland.deresearchgate.net This conversion can occur spontaneously under certain pH conditions or can be catalyzed. frontiersin.org
Polymerization : The resulting δ-valerolactam monomer undergoes ring-opening polymerization to form the homopolymer Nylon 5. researchgate.net
Additionally, derivatives of 5AVA can be used to create other polyamides. Glutarate, which is produced from 5AVA, can be polymerized with a diamine to form a copolyamide. For example, the polymerization of glutarate (a C5 diacid) with 1,6-diaminohexane (a C6 diamine) results in Nylon 6,5. uni-saarland.demdpi.com This demonstrates the versatility of 5AVA as a platform chemical for a range of different polyamides with unique properties. uni-saarland.de
Microbial processes have been developed to produce high titers of 5AVA specifically for polymer synthesis. Recombinant E. coli used as a whole-cell catalyst has achieved a 5AVA titer of 90.59 g/L from L-lysine. researchgate.netnih.gov The microbially synthesized 5AVA was then purified, converted to δ-valerolactam, and successfully polymerized with ε-caprolactam to create a bio-based Nylon 6,5. researchgate.netnih.gov
| Polyamide | Monomer(s) Derived from 5AVA Pathway | Synthesis Route | Reference |
|---|---|---|---|
| Nylon 5 | δ-Valerolactam | Intramolecular cyclization of 5AVA to δ-valerolactam, followed by ring-opening polymerization. | uni-saarland.deresearchgate.netacs.org |
| Nylon 6,5 | δ-Valerolactam (from 5AVA) and Glutarate (from 5AVA) | Polymerization of δ-valerolactam (from 5AVA) with ε-caprolactam. Or, polymerization of glutarate (from 5AVA) with 1,6-diaminohexane. | nih.govresearchgate.netnih.gov |
| Nylon 5,6 | Glutarate (C5 diacid) | The prompt mentions Nylon 5,6, however, this typically refers to polymerization of a C5 diamine and a C6 diacid. Glutarate (a C5 diacid derived from 5AVA) can be polymerized with a diamine (e.g., C6 diamine for Nylon 6,5) to form various nylons. | nih.govnih.gov |
Analytical Methodologies for Delta Aminovalerate Research
Chromatographic Techniques
Chromatography is a fundamental laboratory technique for the separation of mixtures. The choice of chromatographic method depends on the sample complexity and the analytical goal, whether it is quantification, purification, or identification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of delta-aminovalerate, particularly in fermentation and cell culture media. researchgate.netuni-saarland.degoogle.com This method separates compounds in a liquid mobile phase using a solid stationary phase packed into a column. For analysis, samples such as cell cultures are typically centrifuged to remove solids, and the resulting supernatant is stored, often at -20°C, before analysis. researchgate.net The amount of this compound in the sample can then be determined. uni-saarland.degoogle.com For instance, HPLC has been successfully used to quantify 5-aminovalerate produced by engineered Corynebacterium glutamicum and to determine the specific activity of enzymes involved in its metabolism by measuring its consumption. uni-saarland.de
Table 1: HPLC Application Example for this compound (5-AVA) Analysis
| Parameter | Description | Source |
|---|---|---|
| Analyte | This compound (5-Aminovalerate) | researchgate.netuni-saarland.de |
| Matrix | Cultivation medium / Fermentation broth | researchgate.netgoogle.com |
| Instrumentation | Agilent Technologies 1200 series HPLC system or similar | researchgate.net |
| Sample Preparation | Cell cultures are centrifuged (e.g., at 14,000 rpm for 10 min), and the supernatant is collected for analysis. | researchgate.net |
| Application | Quantification of 5-AVA produced in microbial fermentations; determination of enzyme activity. | researchgate.netuni-saarland.de |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 μm) and higher operating pressures. This results in faster analysis times, improved resolution, and increased sensitivity. lcms.czwaters.com UPLC is frequently coupled with mass spectrometry (UPLC-MS) for metabolomics studies, which involve the comprehensive analysis of small molecules in biological systems. mdpi.comnih.gov This powerful combination allows for the separation and detection of a wide range of metabolites, including this compound, from complex biological samples like biofluids. lcms.cznih.gov The enhanced separation capabilities of UPLC are critical for resolving isomers and other closely related compounds, which is often a challenge in metabolomics research. waters.com For example, a Thermo Scientific Vanquish uHPLC system with a Waters Acquity BEH Amide column has been used in metabolomic analyses involving 5-carbon carnitine analogs like delta-valerobetaine. nih.gov
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size or molecular weight. nih.gov While not typically used for the direct quantification of a small molecule like this compound, it plays a critical role in the broader research context. SEC is an effective method for purifying larger molecules, such as enzymes, from crude cell extracts. nih.gov For instance, it has been used as a step in the purification of δ1-pyrroline-5-carboxylate (PCA) reductase, an enzyme involved in the metabolic pathway leading to proline, which can be reduced to 5-aminovalerate. nih.gov Additionally, SEC has been employed as an improved method for harvesting Corynebacterium glutamicum cells for the subsequent analysis of their internal metabolites. dsmz.de
Ultra-Performance Liquid Chromatography (UPLC)
Mass Spectrometry Approaches
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly valued for its exceptional sensitivity and specificity, making it indispensable for modern metabolomics. When coupled with a separation technique like liquid chromatography, it provides a powerful tool for identifying and quantifying specific compounds in complex mixtures.
This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry (MS/MS) using a triple quadrupole (QQ) instrument. Electrospray ionization (ESI) is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it suitable for analyzing a wide range of metabolites, including amino acids like this compound. nih.govdrugbank.com The triple quadrupole mass spectrometer allows for highly selective analysis by first selecting a precursor ion (the ionized molecule of interest) in the first quadrupole, fragmenting it in the second quadrupole (the collision cell), and then detecting a specific fragment ion (product ion) in the third quadrupole. nih.gov This process, known as tandem mass spectrometry (MS2 or MS/MS), provides structural information and enhances specificity. nih.gov An LC-ESI-QQ instrument has been used to generate MS2 spectral data for 5-aminovalerate. nih.gov
Table 2: Example of LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Instrument Type | LC-ESI-QQ (e.g., API3000, Applied Biosystems) | nih.gov |
| Ionization Mode | Negative | nih.gov |
| Precursor m/z | 116 | nih.gov |
| Precursor Adduct | [M-H]⁻ | nih.gov |
| Collision Energy | 10 V | nih.gov |
Multiple-Reaction Monitoring (MRM) is a highly sensitive and specific scanning mode performed on a triple quadrupole mass spectrometer, making it the gold standard for targeted quantification in metabolomics. lcms.cznumberanalytics.com In an MRM experiment, the instrument is set to detect one or more specific precursor-to-product ion transitions for each analyte of interest. numberanalytics.com For this compound, this would involve selecting its molecular ion (precursor) and one or more of its characteristic fragment ions (products). By monitoring only these specific transitions, the mass spectrometer effectively filters out chemical noise from the complex sample matrix, resulting in a very high signal-to-noise ratio and enabling precise quantification at low levels. lcms.cz This targeted approach is used to validate findings from untargeted studies or to accurately measure the concentrations of a predefined set of metabolites, such as amino acids, in large cohorts. lcms.cznih.gov The development of an MRM method involves identifying the metabolites of interest, optimizing MS parameters like collision energy, and validating the method with standards and quality controls. numberanalytics.com
Liquid Chromatography-Electrospray Ionization-Quadrupole-Quadrupole Mass Spectrometry (LC-ESI-QQ MS2)
Derivatization Strategies for Enhanced Detection
Due to its polar nature, δ-aminovalerate often requires derivatization to increase its volatility and improve its chromatographic behavior for analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). This process involves chemically modifying the analyte by replacing active hydrogens on its amino and carboxyl groups with nonpolar moieties.
Phenyl Isothiocyanate (PITC)
Pre-column derivatization with phenyl isothiocyanate (PITC), also known as Edman's Reagent, is a widely used method for amino acid analysis. thermofisher.comspringernature.com PITC reacts with the primary or secondary amine of δ-aminovalerate at an alkaline pH to form a stable phenylthiocarbamyl (PTC) derivative. thermofisher.com This PTC-amino acid can then be readily separated by reversed-phase HPLC and detected by its UV absorbance at 254 nm. thermofisher.comspringernature.com The method is highly sensitive, with detection limits reaching the picomole level, making it suitable for analyzing minute quantities of protein or peptide hydrolysates. nih.gov The reaction is typically carried out at room temperature and is relatively quick. thermofisher.com A key advantage of PITC is its ability to derivatize both primary and secondary amino acids, and its derivatives show good stability between pH 5 and 7.5. thermofisher.comresearchgate.net
Trimethylsilylation
Trimethylsilylation is a common one-step derivatization technique for GC analysis that converts polar functional groups into thermally stable and volatile trimethylsilyl (B98337) (TMS) derivatives. tcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic protons on the carboxyl and amino groups of δ-aminovalerate with nonpolar TMS groups. tcichemicals.comwvu.edu This reduction in polarity and increase in volatility makes the derivatized amino acid amenable to GC-MS analysis. wvu.edu While effective, a major drawback of TMS derivatives is their sensitivity to moisture, which can lead to poor reaction yields and instability. The choice of solvent can also influence the derivatization process for certain amino acids. wvu.edunasa.gov
Heptafluorobutyl Chloroformate (HFBCF)
Heptafluorobutyl chloroformate (HFBCF) has emerged as an effective derivatization reagent for both chiral and non-chiral amino acid analysis by GC-MS. nih.govnih.gov This reagent reacts rapidly with the functional groups of amino acids in aqueous solutions, and the resulting less polar derivatives can be easily extracted into an organic solvent. nih.govresearchgate.net The high fluorine content of HFBCF enhances the reactivity and stability of the derivatives. This method allows for the efficient separation and sensitive detection of amino acids, including δ-aminovalerate. nih.gov HFBCF derivatization is valued for its simple, one-step reaction-extraction protocol and the improved separation it offers compared to other chloroformate-based derivatives. researchgate.net
Table 1: Comparison of Derivatization Strategies for δ-Aminovalerate Analysis
| Derivatization Agent | Principle | Analytical Technique | Advantages | Disadvantages |
|---|---|---|---|---|
| Phenyl Isothiocyanate (PITC) | Reacts with amino groups to form stable, UV-absorbing phenylthiocarbamyl (PTC) derivatives. thermofisher.comspringernature.com | HPLC-UV | High sensitivity (picomole level), derivatizes primary and secondary amines, stable derivatives. thermofisher.comnih.gov | Requires pre-column derivatization step, excess reagent must be removed. thermofisher.com |
| Trimethylsilylation (e.g., BSTFA) | Replaces active hydrogens with nonpolar trimethylsilyl (TMS) groups, increasing volatility. tcichemicals.comwvu.edu | GC-MS | Single-step reaction, applicable to a wide range of compounds. tcichemicals.comwvu.edu | Derivatives are sensitive to moisture, solvent choice can affect reaction. wvu.edu |
| Heptafluorobutyl Chloroformate (HFBCF) | Forms stable, volatile N(O,S)-heptafluorobutoxycarbonyl derivatives. researchgate.netacs.org | GC-MS | Rapid, one-step reaction in aqueous media, provides excellent separation and sensitivity. nih.govresearchgate.net | Requires careful handling of the chloroformate reagent. |
Genetic and Functional Genomics Approaches
Understanding the metabolic pathways involving δ-aminovalerate relies heavily on identifying and characterizing the genes and enzymes responsible for its synthesis and degradation.
Random Barcode Transposon Sequencing (RB-TnSeq)
Random Barcode Transposon Sequencing (RB-TnSeq) is a powerful high-throughput technique used to assess the function of genes on a genome-wide scale. asm.orgresearchgate.net This method combines random transposon mutagenesis with DNA barcoding and next-generation sequencing. researchgate.netmdpi.com A library of mutants is created where each mutant has a single transposon insertion containing a unique DNA barcode at a random location in its genome. mdpi.com By growing this pooled library under specific conditions (e.g., with δ-aminovalerate as a sole carbon or nitrogen source) and sequencing the barcodes before and after selection, researchers can quantify the "fitness" of each gene mutant. asm.orgnrel.gov A gene is considered important for growth under the selection condition if its corresponding mutant shows diminished abundance. nrel.gov This approach has been instrumental in elucidating novel metabolic pathways and identifying genes crucial for the catabolism of various compounds in organisms like Pseudomonas putida. asm.org
Table 2: Application of RB-TnSeq in Metabolic Research
| Feature | Description |
|---|---|
| Principle | Combines random transposon mutagenesis with unique DNA barcodes to link a specific mutation to a fitness phenotype under selective conditions. researchgate.netnrel.gov |
| Methodology | 1. Creation of a pooled library of mutants, each with a barcoded transposon insertion. 2. Initial sequencing (TnSeq) to map insertion sites to barcodes. 3. Growth of the mutant pool under a specific condition. 4. Barcode amplification via PCR and high-throughput sequencing to count barcode abundance. 5. Calculation of gene fitness based on the change in relative abundance of each mutant. asm.orgresearchgate.net |
| Application to δ-Aminovalerate | Can identify genes essential for the utilization of δ-aminovalerate by comparing mutant fitness when grown on δ-aminovalerate versus a control carbon source. This helps to map the entire metabolic pathway. |
Enzyme Activity Assays
Direct measurement of the activity of enzymes involved in δ-aminovalerate metabolism is essential for confirming their function and characterizing their kinetic properties. These assays are typically performed on purified enzymes or in cell extracts.
Enzyme activity assays are crucial for verifying the function of enzymes identified through genetic approaches and for optimizing biosynthetic pathways. For instance, in the conversion of L-lysine to δ-aminovalerate in Pseudomonas putida, the activities of L-lysine 2-monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) are key. researchgate.netnih.gov The activity of DavB, an oxidase, can be measured by monitoring the rate of oxygen consumption using a Clark-type oxygen electrode. nih.gov One unit of DavB activity is defined as the amount of enzyme that catalyzes the consumption of one micromole of oxygen per minute. nih.gov
The activity of δ-aminovalerate transaminase (DavT), which converts δ-aminovalerate to glutarate semialdehyde, can also be assayed. nih.govpnas.org This can be done by coupling the reaction to a dehydrogenase and monitoring the change in absorbance of a cofactor like NAD(P)H spectrophotometrically. rsc.org Alternatively, enzyme-linked immunosorbent assays (ELISA) can be used to quantify the amount of a specific enzyme, such as 4-aminobutyrate aminotransferase, which can also act on δ-aminovalerate. labm.commybiosource.commybiosource.com These kits typically employ a sandwich ELISA format where the enzyme is captured by a specific antibody and detected using a colorimetric reaction. mybiosource.com
Table 3: Enzyme Activity Assays in δ-Aminovalerate Metabolism
| Enzyme | Gene | Reaction Catalyzed | Assay Principle |
|---|---|---|---|
| L-lysine 2-monooxygenase | davB | L-lysine + O₂ → 5-aminovaleramide + CO₂ + H₂O | Measurement of oxygen consumption rate using a Clark-type oxygen electrode. nih.gov |
| 5-aminovaleramide amidohydrolase | davA | 5-aminovaleramide + H₂O → δ-Aminovalerate + NH₃ | Quantification of δ-aminovalerate production from 5-aminovaleramide using HPLC after PITC derivatization. nih.gov |
| δ-Aminovalerate transaminase | davT | δ-Aminovalerate + α-ketoglutarate ⇌ Glutarate semialdehyde + L-glutamate | Spectrophotometric measurement of cofactor (e.g., NADH) consumption/production in a coupled reaction; or quantification of product formation via HPLC. nih.gov |
| 4-aminobutyrate aminotransferase | ABAT | Can convert δ-aminovalerate. mybiosource.comszabo-scandic.com | Enzyme-Linked Immunosorbent Assay (ELISA) for quantification of the enzyme protein. labm.commybiosource.com |
Q & A
Q. What steps ensure reproducibility in this compound research amid reagent lot variability?
- Methodological Answer : Batch-test critical reagents (e.g., enzymes, antibodies) and archive aliquots. Use open-source lab notebooks (e.g., LabArchives) to track lot numbers and storage conditions. Collaborate with third-party labs for independent validation .
Q. How can researchers ethically share this compound datasets while protecting intellectual property?
- Methodological Answer : Deposit raw data in FAIR-aligned repositories (e.g., MetaboLights) with embargo options. Use Creative Commons licenses (e.g., CC BY-NC) and anonymize proprietary metadata. Cite dataset DOIs in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
